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traK protein

Bacterial Conjugation DNA-Protein Interaction Relaxosome Assembly

The traK protein (CAS 139874-71-8) is a bacterial conjugative transfer accessory factor encoded by the tra operon of self-transmissible plasmids such as the IncP plasmid RP4, the IncN plasmids pKM101 and pCU1, and the F plasmid of Escherichia coli. This basic protein (pI ~10.5–10.7; molecular mass ~14.6–14.8 kDa) functions as a Ribbon-Helix-Helix (RHH) DNA-binding protein that specifically interacts with the plasmid origin of transfer (oriT) to nucleate relaxosome assembly and activate the Type IV Secretion System (T4SS) channel for DNA and protein substrate transfer during bacterial conjugation.

Molecular Formula C16H9BrN2O2
Molecular Weight 0
CAS No. 139874-71-8
Cat. No. B1179575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametraK protein
CAS139874-71-8
SynonymstraK protein
Molecular FormulaC16H9BrN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

traK protein (CAS 139874-71-8): Definition, Biological Role, and Procurement Relevance


The traK protein (CAS 139874-71-8) is a bacterial conjugative transfer accessory factor encoded by the tra operon of self-transmissible plasmids such as the IncP plasmid RP4, the IncN plasmids pKM101 and pCU1, and the F plasmid of Escherichia coli [1]. This basic protein (pI ~10.5–10.7; molecular mass ~14.6–14.8 kDa) functions as a Ribbon-Helix-Helix (RHH) DNA-binding protein that specifically interacts with the plasmid origin of transfer (oriT) to nucleate relaxosome assembly and activate the Type IV Secretion System (T4SS) channel for DNA and protein substrate transfer during bacterial conjugation [2].

Why traK protein Cannot Be Replaced by Other Conjugative Transfer Proteins (TraI, TraJ, TraY, TraM, or MobA)


In bacterial conjugation research and antimicrobial resistance (AMR) studies, traK protein is not functionally interchangeable with other relaxosome components or T4SS accessory factors. While proteins such as TraI (the relaxase that nicks DNA) and TraJ (the T4SS coupling protein) are essential, they possess distinct and non-overlapping roles [1]. TraK uniquely combines oriT-specific DNA binding, relaxase recruitment, and T4SS ATPase activation functions [2]. Crucially, traK is required for efficient interplasmid site-specific recombination at oriT, whereas traJ is not required for this process [3]. Furthermore, traK strongly stimulates the transfer of noncognate substrates (e.g., RSF1010 with MobA relaxase) in addition to cognate substrates (pKM101 with TraI relaxase), demonstrating a breadth of function not shared by its comparators [4].

Quantitative Differentiation of traK protein: Head-to-Head and Cross-Study Evidence Against Closest Analogs


High-Affinity, Cognate-Specific oriT DNA Binding (TraK vs. Generic DNA-Binding Proteins)

TraK protein binds specifically and with high affinity to its cognate oriT DNA sequence, a property that distinguishes it from other relaxosome-associated proteins and generic single-stranded DNA-binding proteins (SSBs). In vitro DNA fragment retention assays using purified TraK from plasmid RP4 demonstrate an apparent equilibrium constant K(app) of 4 nM for the TraK-oriT complex [1]. This binding occurs exclusively on one side of the DNA double helix and covers a region of almost 200 base pairs adjacent to the relaxation nick site [1]. In contrast, non-cognate oriT sequences or alternative DNA-binding proteins do not exhibit this specific, high-affinity interaction.

Bacterial Conjugation DNA-Protein Interaction Relaxosome Assembly

Bifunctional Role: Relaxosome Nucleation AND T4SS Channel Activation (TraK vs. TraI or TraJ)

TraK protein possesses a unique bifunctional role that is not shared by other relaxosome components. Unlike TraI, which solely provides relaxase/nicking activity, or TraJ, which functions primarily as a VirD4-like coupling protein, TraK both nucleates relaxosome assembly and activates the T4SS channel. In the pKM101 system, TraK is required for or strongly stimulates the transfer of both cognate (pKM101 with TraI relaxase) and noncognate (RSF1010 with MobA relaxase) DNA substrates [1]. TraK accomplishes this by binding the three T4SS ATPases (TraJ, TraG, TraB) positioned at the channel entrance, thereby promoting TraJ oligomerization and ATP hydrolysis [1].

Type IV Secretion System Conjugative Transfer ATPase Activation

Essential for Efficient Interplasmid Site-Specific Recombination (TraK vs. TraJ)

TraK is strictly required for efficient interplasmid site-specific recombination at oriT, a process essential for plasmid mobilization and stable maintenance. Complementation analysis of IncN plasmids pKM101 and pCU1 demonstrates that both traK and traI are required for this recombination, while traJ is not required [1]. This functional distinction means that traJ cannot compensate for traK deletion, and traK-specific reagents or mutants produce a distinct phenotype that is not mimicked by traJ perturbations.

Site-Specific Recombination Plasmid Mobilization IncN Plasmids

Dose-Dependent Negative Regulation of Conjugation Frequency (TraK vs. TraL and Environmental Cues)

Induction of traK gene expression can negatively regulate conjugation frequency in a dose-dependent manner, a regulatory phenotype that distinguishes it from other tra genes and provides a unique tool for modulating horizontal gene transfer. Under specific environmental conditions (e.g., microgravity, elevated temperature, high osmolarity), an inverse correlation was observed between tra gene transcription and conjugation frequency; induction of at least traK and traL negatively affected pN3 conjugation frequency in a dose-dependent fashion [1]. This contrasts with the positive, essential roles of traI and traJ in conjugation.

Conjugation Regulation Horizontal Gene Transfer Environmental Stress

Specific oriT Sequence Recognition and DNA Wrapping (TraK vs. TraY and TraM)

TraK protein specifically binds an intrinsically bent region of oriT and wraps the DNA around a protein core, a structural property not exhibited by other relaxosome components. Footprinting and electron microscopy studies of the RP4 system show that TraK interacts specifically with a 200-base pair region of oriT and that binding shrinks the apparent length of the target DNA, consistent with DNA wrapping [1]. In contrast, TraY imparts single-stranded DNA character to oriT, and TraM stimulates 'relaxed' DNA formation without inducing the same extensive DNA wrapping [2].

DNA-Protein Complex Relaxosome Architecture oriT Specificity

Physical Interaction with T4SS ATPases (TraK vs. Accessory Factors from Other Plasmids)

TraK directly binds the three ATPases (TraJ, TraG, TraB) that constitute the energy center of the T4SS channel entrance [1]. This physical interaction is required for T4SS activation and is not replicated by other Dtr (DNA transfer and replication) proteins. For example, the RSF1010-encoded accessory factors can process their own cognate oriT but cannot activate the pKM101 T4SS channel, underscoring the unique channel-activating function of TraK [1].

T4SS Activation ATPase Binding Conjugative Channel

Definitive Application Scenarios for traK protein Based on Quantitative Differentiation Evidence


In Vitro Reconstitution of Relaxosome Assembly and DNA Processing

Purified traK protein is the preferred reagent for in vitro reconstitution of the bacterial relaxosome. Its high-affinity, cognate-specific oriT binding (K(app) = 4 nM) [1] and ability to nucleate relaxosome assembly by recruiting the TraI relaxase [2] make it an essential component for biochemical assays that aim to define the minimal protein set required for oriT nicking, DNA unwinding, and transfer initiation.

High-Throughput Screening for Inhibitors of Conjugative DNA Transfer

The bifunctional role of traK—mediating both relaxosome nucleation and T4SS ATPase activation—positions it as a high-value target for HTS campaigns [1]. The direct interaction of TraK with the T4SS ATPases TraJ, TraG, and TraB can be exploited in protein-protein interaction assays (e.g., two-hybrid, AlphaScreen) to identify small molecules that disrupt these essential contacts and thereby block plasmid-mediated spread of antibiotic resistance genes [1].

Genetic Dissection of Plasmid Mobilization and Stability

The strict requirement for traK (but not traJ) in efficient interplasmid site-specific recombination at oriT [1] makes traK mutants or deletion strains invaluable for genetic studies aimed at understanding plasmid mobilization and stable inheritance. Researchers can use traK-specific constructs to separate the roles of relaxosome components and to map the minimal genetic requirements for plasmid transfer and maintenance in diverse host backgrounds.

Environmental Modulation of Horizontal Gene Transfer

The dose-dependent negative regulation of conjugation frequency by traK induction [1] provides a unique experimental system for investigating how environmental cues (e.g., microgravity, temperature, oxidative stress) modulate the spread of antibiotic resistance genes. Inducible traK expression systems can be used to fine-tune conjugation rates and to study the ecological and evolutionary consequences of reduced horizontal gene transfer in complex microbial communities [1].

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